molecular formula C9H6Cl2F2O2 B1410015 2',3'-Dichloro-5'-(difluoromethoxy)acetophenone CAS No. 1806348-29-7

2',3'-Dichloro-5'-(difluoromethoxy)acetophenone

Cat. No.: B1410015
CAS No.: 1806348-29-7
M. Wt: 255.04 g/mol
InChI Key: GUFNGJQNOYWTTP-UHFFFAOYSA-N
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Description

2',3'-Dichloro-5'-(difluoromethoxy)acetophenone is a high-value fluorinated and chlorinated acetophenone derivative designed for use as a key synthetic intermediate in advanced chemical research. Its molecular structure, incorporating both chloro and difluoromethoxy substituents, makes it a versatile and privileged building block in medicinal chemistry and drug discovery projects . The primary research application of this compound is as a precursor in the synthesis of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . The dichloro and difluoromethoxy functional groups are known to significantly influence the pharmacokinetic properties of drug candidates, including their metabolic stability, lipophilicity, and biomembrane permeability . As a specialty chemical building block, it is instrumental in creating novel compounds for screening in therapeutic areas such as oncology, neurology, and infectious diseases. Researchers also utilize this acetophenone derivative in the development of advanced materials and electronic chemicals, where its specific halogenated pattern contributes to desired material properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2,3-dichloro-5-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-4(14)6-2-5(15-9(12)13)3-7(10)8(6)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFNGJQNOYWTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Halogenation

Halogenated acetophenones such as 2,4-dichloro-5-fluoro or 3',5'-dichloro derivatives are commonly synthesized via halogenation of substituted benzenes or acetophenones using reagents like chlorine gas or N-chlorosuccinimide under controlled temperature conditions to achieve regioselectivity.

For example, 2,4-dichloro-5-fluoroacetophenone is prepared by:

  • Reacting dichloronitrobenzene with potassium fluoride to introduce fluorine.
  • Chlorination to install chlorine atoms.
  • Acylation of the halogenated benzene ring with acetyl halides in the presence of magnesium and cuprous halide catalysts at low temperatures (-50 to -10 °C).

This approach can be adapted for 2',3'-dichloro substitution by selecting appropriate halogenated precursors.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is generally introduced by reacting the corresponding hydroxy-substituted acetophenone with difluoromethyl ether reagents under basic conditions. A typical method involves:

  • Reacting 2',3'-dichloroacetophenone or its hydroxy derivative with difluoromethyl ether in the presence of a base such as potassium carbonate.
  • Using polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution and ether formation.

This method yields the difluoromethoxy group at the desired position on the aromatic ring.

Reaction Conditions and Catalysts

  • Bases: Potassium carbonate is favored for its mild basicity and ability to deprotonate phenolic hydroxyl groups to form phenoxides, which then react with difluoromethyl ethers.
  • Solvents: DMF or dimethyl sulfoxide (DMSO) are preferred due to their high polarity and ability to dissolve both organic substrates and inorganic bases.
  • Temperature: Elevated temperatures (typically 80–120 °C) are used to promote ether formation.
  • Catalysts: In some halogenation or acylation steps, catalysts such as cuprous chloride or cuprous bromide are employed to improve yields and selectivity.

Detailed Preparation Procedure (Hypothetical Based on Analogous Methods)

Step Description Reagents/Conditions Notes
1 Halogenation of acetophenone Starting acetophenone derivative, Cl2 or N-chlorosuccinimide, solvent (e.g., acetic acid), 0–50 °C Achieves 2',3'-dichloro substitution
2 Hydroxylation (if starting from hydroxy precursor) Base (NaOH), solvent (ethanol/water), room temperature Introduces phenolic OH at 5' position
3 Difluoromethoxy group installation Difluoromethyl ether, K2CO3, DMF, 80–120 °C Nucleophilic substitution to form O–CF2H ether
4 Purification Column chromatography or recrystallization Ensures high purity and yield

Research Findings and Yield Data

While direct yield data for this compound is scarce, analogous compounds show:

  • Halogenation yields: 85–95% under controlled conditions.
  • Difluoromethoxy etherification yields: 70–90% depending on reaction time and temperature.
  • Overall multi-step synthesis yields typically range from 50% to 75% after purification.

Comparative Table of Related Preparation Methods

Compound Key Starting Material Key Reaction Yield (%) Reference
2,4-Dichloro-5-fluoroacetophenone 3,4-Dichloronitrobenzene Fluorination + Chlorination + Acylation 80–90
3',5'-Dichloro-2,2-trifluoroacetophenone 3,5-Dichloro-4-aminobromobenzene Grignard reaction + Acid treatment 70–85
2',4'-Dichloro-5'-(difluoromethoxy)acetophenone 2',4'-Dichloroacetophenone Difluoromethyl ether + K2CO3 in DMF 75–85

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2',3'-Dichloro-5'-(difluoromethoxy)acetophenone serves as a versatile building block in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its unique functional groups allow for the modification of chemical structures to enhance efficacy and selectivity in drug design.

Biology

  • Biochemical Studies : The compound is utilized in biochemical investigations to study enzyme interactions and metabolic pathways. Its ability to form covalent bonds with biomolecules makes it valuable in proteomics and drug discovery, where understanding molecular interactions is crucial.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of chlorine and fluorine atoms suggests enhanced reactivity, which may contribute to its bioactivity.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating advanced polymers and coatings that require specific performance characteristics .

Study on Antimicrobial Efficacy

A study focused on the synthesis of various acetophenone derivatives found that similar compounds exhibited promising antimicrobial activity. The research utilized a range of bacterial strains to assess efficacy, concluding that structural modifications could enhance bioactivity. This indicates the potential for this compound to be developed into effective antimicrobial agents .

Pharmacological Evaluation

Another research effort evaluated the pharmacological profile of fluorinated acetophenones, including this compound. Results indicated a correlation between fluorination and increased potency against specific microbial strains, suggesting further exploration into structure-activity relationships (SAR) is warranted. This highlights the importance of chemical modifications in enhancing therapeutic effectiveness.

Safety and Toxicity

While initial findings suggest low toxicity in mammalian cell lines, comprehensive toxicological assessments are necessary to determine the safety profile of this compound. Further studies are required to establish conclusive evidence regarding its safety for potential therapeutic applications .

Mechanism of Action

The mechanism by which 2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity, leading to its observed effects.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share the acetophenone backbone but differ in substituent patterns. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2',3'-Dichloro-5'-(difluoromethoxy)acetophenone 2'-Cl, 3'-Cl, 5'-OCHF2 C9H6Cl2F2O2 253.05* Difluoromethoxy enhances metabolic stability; dual Cl increases lipophilicity.
3',4'-Dichloro-5'-(trifluoromethyl)acetophenone 3'-Cl, 4'-Cl, 5'-CF3 C9H5Cl2F3O 257.04 Trifluoromethyl group improves electron-withdrawing capacity.
2',4'-Dichloro-5'-fluoroacetophenone 2'-Cl, 4'-Cl, 5'-F C8H5Cl2FO 223.03 Fluorine at 5' position may reduce steric hindrance.
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone 3'-Cl, 4'-F, 5'-Cl, COCF3 C8H2Cl2F4O 261.00 Trifluoroacetyl group increases reactivity in nucleophilic substitutions.
2'-Chloro-5'-fluoroacetophenone 2'-Cl, 5'-F C8H5ClFO 174.58 Minimal substitution allows flexibility in further functionalization.

*Calculated based on substituent contributions.

Physicochemical Properties

  • 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone: Boiling point 282°C, indicating high thermal stability . 2',4'-Dichloro-5'-fluoroacetophenone: Limited data; analogs with similar halogenation (e.g., 2'-hydroxy-6'-methoxyacetophenone) melt at 56–57°C .
  • Spectral Data: IR spectra for halogenated acetophenones typically show strong C=O stretches near 1640–1650 cm⁻¹ and O–H stretches (if present) at 3100–3500 cm⁻¹ . NMR signals for methyl ketone groups appear as singlets near δ 2.60–2.65 ppm .

Key Research Findings

  • Metabolic Stability : Difluoromethoxy-substituted compounds show prolonged half-lives compared to methoxy analogs due to reduced cytochrome P450 metabolism .
  • Structure-Activity Relationships (SAR) :
    • Chlorine at the 2' position increases steric hindrance, reducing reactivity in electrophilic substitutions but enhancing binding affinity in enzyme inhibition .
    • Fluorine substitution at the 5' position improves solubility and bioavailability .

Biological Activity

2',3'-Dichloro-5'-(difluoromethoxy)acetophenone is a synthetic organic compound with the molecular formula C9H6Cl2F2O2C_9H_6Cl_2F_2O_2 and a molecular weight of approximately 255.05 g/mol. Its unique structure, characterized by the presence of two chlorine atoms and a difluoromethoxy group, positions it as a compound of interest in medicinal chemistry and agrochemical applications due to its potential biological activities, including antimicrobial and antifungal properties .

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structure C9H6Cl2F2O2\text{Structure }\text{C}_9\text{H}_6\text{Cl}_2\text{F}_2\text{O}_2

Key Features:

  • Chlorine Atoms: The presence of chlorine enhances the compound's reactivity and potential interactions with biological targets.
  • Difluoromethoxy Group: This group may influence lipophilicity and binding affinity to various receptors or enzymes, contributing to its biological activity .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable biological activities:

  • Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
  • Antifungal Properties: Shows potential in inhibiting fungal growth, making it suitable for applications in agriculture and medicine.

Table 1: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₉H₆Cl₂F₂O₂Central acetophenone structure
2',4'-Dichloro-5'-(difluoromethoxy)acetophenoneC₉H₆Cl₂F₂O₂Different chlorine positioning
3',4'-DichloroacetophenoneC₈H₆Cl₂OLacks difluoromethoxy group
DifluoroacetophenoneC₈H₆F₂OAbsence of chlorine substituents

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. The dichloro and difluoromethoxy groups can significantly influence the compound's reactivity, binding affinity, and overall pharmacological profile .

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism.
  • Receptor Modulation: Possible interaction with cellular receptors leading to altered physiological responses.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Antimicrobial Properties: A comparative study indicated that compounds with similar structural features demonstrated varying degrees of antimicrobial efficacy. The study highlighted that modifications in halogen placement could enhance or diminish activity against specific pathogens .
  • Investigation into Antifungal Effects: Research showed promising results for antifungal activity, with specific derivatives exhibiting significant inhibition against common fungal strains used in agricultural testing .

Q & A

Q. What are the optimal synthetic routes for 2',3'-dichloro-5'-(difluoromethoxy)acetophenone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, leveraging halogenated aromatic precursors and trifluoroacetyl chloride under controlled conditions. Key steps include:

  • Halogenation : Chlorination of the aromatic ring at positions 2' and 3' using AlCl₃ as a catalyst .
  • Difluoromethoxy introduction : Nucleophilic substitution with difluoromethoxy groups, requiring anhydrous conditions to prevent hydrolysis .
  • Acylation : Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) for ketone formation .
    Yield optimization requires precise temperature control (50–80°C) and stoichiometric ratios of reagents to minimize side reactions (e.g., over-halogenation). Chromatographic purification (e.g., silica gel) is critical for isolating the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .
  • Spectroscopy :
    • NMR : ¹H NMR (CDCl₃) reveals aromatic proton splitting patterns (δ 7.2–8.1 ppm) and acetophenone carbonyl signals (δ 2.6 ppm). ¹⁹F NMR confirms difluoromethoxy group integrity (δ -140 to -150 ppm) .
    • IR : Strong carbonyl stretch (~1680 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Q. What are the key reactivity patterns of this compound under oxidative or nucleophilic conditions?

Methodological Answer:

  • Oxidation : The acetophenone moiety undergoes oxidation with DMSO/I₂ to form arylglyoxal intermediates, useful for derivatization .
  • Nucleophilic substitution : The difluoromethoxy group is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), forming hydroxyl derivatives .
  • Electrophilic aromatic substitution : Chlorine substituents direct further halogenation (e.g., bromination) at para positions relative to electron-withdrawing groups .

Advanced Research Questions

Q. How do solvent and catalyst choices influence the compound’s hydrogenation mechanisms?

Methodological Answer: Catalytic hydrogenation (Pd/C, H₂ at 1–10 MPa) reduces the ketone to a methylene group, but solvent polarity dictates selectivity:

  • Polar solvents (e.g., ethanol) : Stabilize intermediates, favoring full reduction to ethylbenzene derivatives via hydrogenation-dehydration pathways .
  • Nonpolar solvents (e.g., hexane) : Promote partial reduction, yielding alcohol intermediates. Acidic supports (e.g., zeolites) enhance dehydration rates .
    Kinetic modeling shows direct hydrogenolysis of the C=O bond is negligible (<5% contribution) compared to stepwise mechanisms .

Q. How can researchers resolve contradictions in reported photophysical properties (e.g., phosphorescence)?

Methodological Answer: Discrepancies arise from environmental perturbations (e.g., matrix effects) on triplet-state dynamics:

  • Matrix rigidity : In rigid matrices (e.g., ethanol glass at 77 K), pseudo-Jahn-Teller distortions stabilize ³ππ* states, altering emission lifetimes .
  • Deuteration studies : Replacing labile protons (e.g., acetophenone-d₅) reduces vibronic coupling, clarifying intrinsic photophysical behavior .
    Multivariate analysis of temperature-dependent lifetimes and solvent polarity indices is recommended to isolate environmental vs. intrinsic effects .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina with homology-modeled protein structures (e.g., cytochrome P450) to map binding pockets. The difluoromethoxy group’s electronegativity influences H-bonding and hydrophobic interactions .
  • QM/MM simulations : Assess transition states for metabolic reactions (e.g., oxidative dechlorination) using Gaussian09 with B3LYP/6-31G* basis sets .
  • MD simulations : CHARMM force fields evaluate conformational stability in lipid bilayers, relevant for membrane permeability studies .

Q. How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : 2',3'-dichloro substituents hinder coupling at ortho positions, favoring meta-functionalization in Suzuki-Miyaura reactions .
  • Electronic effects : Electron-withdrawing Cl and OCF₂ groups activate the ring for nucleophilic aromatic substitution (e.g., amination) at para positions relative to the ketone .
    DFT calculations (M06-2X/def2-TZVP) quantify substituent directing strengths, with Hammett σ⁺ values correlating with experimental yields .

Q. What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal stability : TGA shows decomposition onset at 180°C, with Cl and F loss detected via EGA-MS .
  • Light sensitivity : UV-Vis studies indicate photodegradation (λ < 300 nm) via radical pathways; storage in amber vials under N₂ is recommended .
  • Hydrolytic stability : Accelerated aging (40°C/75% RH) reveals <5% degradation over 6 months in sealed, desiccated environments .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalyst optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates in real time .
  • Crystallization : Solvent-antisolvent systems (e.g., ethanol/water) achieve >99% enantiomeric excess via differential solubility .

Q. What methodologies address discrepancies in solubility data across solvent systems?

Methodological Answer:

  • Experimental validation : Use static equilibrium methods (e.g., shake-flask) with GC quantification to measure solubility in supercritical CO₂ or ionic liquids .
  • Hansen Solubility Parameters : Predict miscibility via HSPiP software, correlating with experimental data for polar aprotic solvents (e.g., DMSO) .
  • Molecular dynamics : Compute solvation free energies (MM/PBSA) to rationalize anomalous solubility in hydrocarbon solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2',3'-Dichloro-5'-(difluoromethoxy)acetophenone
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2',3'-Dichloro-5'-(difluoromethoxy)acetophenone

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